molecular formula C17H18N4S B11943487 2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio)-4,6-dimethylpyrimidine CAS No. 106020-02-4

2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio)-4,6-dimethylpyrimidine

Cat. No.: B11943487
CAS No.: 106020-02-4
M. Wt: 310.4 g/mol
InChI Key: AHACBDKJFCKMTO-UHFFFAOYSA-N
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Description

2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio)-4,6-dimethylpyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio)-4,6-dimethylpyrimidine typically involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-thiol with 2,4,6-trimethylpyrimidine under appropriate conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide or dimethyl sulfoxide. The mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio)-4,6-dimethylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide, dimethyl sulfoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio)-4,6-dimethylpyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.

Mechanism of Action

The mechanism of action of 2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1-phenylpyrazole-4-thiol
  • 2,4,6-Trimethylpyrimidine
  • 2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)indane-1,3-dione

Uniqueness

2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio)-4,6-dimethylpyrimidine is unique due to the combination of pyrazole and pyrimidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further distinguish it from similar compounds.

Properties

CAS No.

106020-02-4

Molecular Formula

C17H18N4S

Molecular Weight

310.4 g/mol

IUPAC Name

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)sulfanyl-4,6-dimethylpyrimidine

InChI

InChI=1S/C17H18N4S/c1-11-10-12(2)19-17(18-11)22-16-13(3)20-21(14(16)4)15-8-6-5-7-9-15/h5-10H,1-4H3

InChI Key

AHACBDKJFCKMTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC2=C(N(N=C2C)C3=CC=CC=C3)C)C

Origin of Product

United States

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